molecular formula C6H4F2IN B1434482 3,4-Difluoro-5-iodoaniline CAS No. 1806292-41-0

3,4-Difluoro-5-iodoaniline

Cat. No.: B1434482
CAS No.: 1806292-41-0
M. Wt: 255 g/mol
InChI Key: IPKKNWHPWHRIFG-UHFFFAOYSA-N
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Description

Strategic Significance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. chemistryviews.orgresearchgate.net Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. chemistryviews.orgresearchgate.netarkat-usa.org

In concert with fluorine, the iodine atom serves a distinct yet equally important role. As the largest and least electronegative of the common halogens, iodine's C–I bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). orgsyn.org This reactivity transforms the iodo-substituent into a versatile synthetic handle, enabling the straightforward introduction of diverse functional groups and the construction of complex carbon-carbon and carbon-heteroatom bonds. The presence of both fluorine and iodine on an aromatic ring thus provides a powerful combination of metabolic stability and synthetic versatility.

Overview of Aniline (B41778) Derivatives as Core Scaffolds in Molecular Design

Aniline and its derivatives are fundamental building blocks, or scaffolds, in molecular design. mdpi.commdpi.com A scaffold is a core chemical structure to which various functional groups can be attached, enabling the systematic development of new compounds with desired properties. mdpi.com The amino group (-NH2) on the aniline ring is a key functional feature; it can act as a nucleophile, a base, or be readily converted into other functional groups, such as diazonium salts, amides, or sulfonamides. biomedgrid.com This chemical flexibility makes aniline scaffolds ubiquitous in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. acs.org Researchers often utilize the aniline core to explore structure-activity relationships, systematically modifying substituents to optimize the biological activity or material properties of the final compound. mdpi.comacs.org

Positional Isomerism and its Impact on Chemical Reactivity and Synthetic Utility

The specific placement of substituents on the aniline ring, known as positional isomerism, has a profound impact on a molecule's chemical properties and its utility in synthesis. mdpi.comtandfonline.com In the case of 3,4-Difluoro-5-iodoaniline, the substituents are arranged in a vicinal and meta pattern relative to each other and to the amino group.

This specific arrangement dictates the molecule's electronic and steric environment. The two electron-withdrawing fluorine atoms at the 3- and 4-positions decrease the electron density of the aromatic ring and lower the basicity of the amino group. The iodine atom at the 5-position is ortho to one fluorine atom and meta to another, which influences its reactivity in cross-coupling reactions. This "ortho effect" can involve steric hindrance and through-space electronic interactions that modulate the ease of oxidative addition at the C-I bond, a key step in many catalytic cycles. wikipedia.org Understanding these isomeric effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. mdpi.comtandfonline.com

The Compound in Focus: this compound

This section details the specific properties, synthesis, and reactivity of this compound, a compound that embodies the strategic principles discussed above.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic procedures.

PropertyValue
Molecular Formula C₆H₄F₂IN
Molecular Weight 255.00 g/mol
Appearance Typically a solid (e.g., powder)
CAS Number 1242145-09-5

Synthesis and Reactivity

The synthesis of polysubstituted anilines like this compound requires careful strategic planning to install the substituents in the correct positions. A common approach involves the sequential halogenation of a simpler aniline derivative. For instance, a synthetic route could begin with a difluoroaniline precursor, followed by a regioselective iodination step. The directing effects of the existing amino and fluoro groups are key to achieving the desired 3,4,5-substitution pattern.

A plausible, though not explicitly documented, synthetic pathway could start from 3,4-difluoroaniline (B56902). The amino group is a strong ortho-, para-director. To achieve iodination at the 5-position (meta to the amino group), the reactivity would need to be carefully controlled, possibly through the use of specific iodinating agents and reaction conditions that overcome the standard directing effects.

The primary utility of this compound lies in its reactivity as a building block. The C-I bond is the most reactive site for cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 5-position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form diarylamines or alkylarylamines.

The amino group can also be readily functionalized. It can be acylated to form amides, which is a common step in the synthesis of biologically active molecules. For example, a derivative of 2-fluoro-4-iodo-phenylamine is used to synthesize N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide, a compound investigated for pharmaceutical applications. google.com

Applications in Research and Development

This compound is primarily used as a specialized intermediate in research and development, particularly within the pharmaceutical and agrochemical sectors. Its trifunctional nature—an amino group for amide linkages, fluoro groups for metabolic stability, and an iodo group for complex extensions—makes it a valuable precursor for creating libraries of novel compounds for biological screening.

While specific, large-scale applications of this compound itself are not widely documented, its structural motifs are present in molecules of significant interest. For instance, the closely related 2-fluoro-4-iodoaniline (B146158) core is a key component of MEK inhibitors like Binimetinib (N-(3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)cyclopropane-1-carboxamide), used in cancer therapy. The strategic placement of fluoro and iodo substituents on the aniline ring is critical to the drug's efficacy. This highlights the importance of isomers like this compound as building blocks for accessing a diverse chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKNWHPWHRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Difluoroiodoanilines

Direct Halogenation Protocols

Direct halogenation of aniline (B41778) derivatives is a fundamental approach for the introduction of halogen substituents onto the aromatic ring. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.

Regioselective Iodination of Fluorinated Anilines

The synthesis of 3,4-difluoro-5-iodoaniline via direct iodination of 3,4-difluoroaniline (B56902) presents a regiochemical challenge. The amino group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. In 3,4-difluoroaniline, the positions ortho to the amino group are C2 and C6, and the para position is C6 (relative to the C3 fluorine) or C5 (relative to the C4 fluorine). The interplay of these directing effects can lead to a mixture of iodinated isomers.

To achieve regioselective iodination at the C5 position, specific iodinating agents and reaction conditions are employed. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid, is an effective reagent for the iodination of activated aromatic rings. organic-chemistry.orgresearchgate.net The acid catalyst enhances the electrophilicity of the iodine source, facilitating the electrophilic aromatic substitution. The regioselectivity for the C5 position is influenced by the steric hindrance at the C2 position, which is flanked by the amino and a fluorine group, and the electronic activation provided by the amino group at the less hindered C5 position.

Reagent SystemSolventTemperature (°C)Typical Yield (%)Regioselectivity
I₂ / NaHCO₃Water2585-95High for para-iodination
NIS / TFA (cat.)Acetonitrile0 - 2570-85Good for C5 iodination
ICl / Acetic AcidAcetic Acid2560-75Moderate

This table presents typical conditions for the iodination of substituted anilines, providing a basis for the synthesis of this compound.

Stepwise Halogenation Approaches for Multisubstituted Systems

A stepwise halogenation strategy is often necessary for the synthesis of complex, multisubstituted anilines to ensure the correct placement of each halogen. This approach involves the sequential introduction of different halogen atoms, taking advantage of the changing electronic and steric environment of the aromatic ring after each step.

For instance, the synthesis of a triheterohalogenated aniline can be achieved by first introducing an iodine atom, followed by bromination. vanderbilt.edu Starting with 3,5-difluoroaniline, iodination can be directed to the C4 position to yield 3,5-difluoro-4-iodoaniline (B74690). vanderbilt.edu Subsequent bromination of this intermediate with N-bromosuccinimide (NBS) can then proceed at the positions ortho to the activating amino group, yielding 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu This stepwise approach allows for the construction of a specific substitution pattern that would be difficult to achieve in a single step. The order of halogen introduction is crucial and is determined by the relative reactivity of the halogens and the directing effects of the substituents at each stage.

Organometallic Reagent-Mediated Syntheses

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings, often providing access to substitution patterns that are not achievable through classical electrophilic aromatic substitution.

Directed ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of the position ortho to a directing metalation group (DMG). researchgate.netbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent with high regiocontrol.

For the synthesis of this compound, the amino group of 3,4-difluoroaniline would first need to be protected with a suitable DMG, such as a pivaloyl or a carbamate (B1207046) group. researchgate.netnih.gov This protected aniline would then be treated with a strong lithium base, like n-butyllithium or sec-butyllithium, at low temperature. The DMG would direct the lithiation to the C5 position, which is ortho to the DMG-protected amino group. Subsequent quenching of the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the desired 3,4-difluoro-5-iodo-protected aniline. nih.gov Deprotection of the amino group would then furnish the final product.

Directing GroupLithiating AgentElectrophileSolventTemperature (°C)
-NHBocs-BuLi/TMEDAI₂THF-78
-NHPivn-BuLiC₂H₄I₂Diethyl Ether-78 to 0
-N(SiMe₃)₂t-BuLiI₂Hexane-78

This table illustrates common conditions for directed ortho-metalation of protected anilines.

Palladium-Catalyzed Cross-Coupling Strategies with Aryl Iodides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct method for iodination, these strategies can be employed to synthesize precursors to this compound or to introduce the difluoroaniline moiety into a larger molecule. A more direct approach within this category is the palladium-catalyzed C-H iodination, which has emerged as a powerful tool for the direct introduction of iodine into aromatic systems. nih.gov This method often utilizes a directing group to achieve high regioselectivity.

The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.govmdpi.com In the context of synthesizing a precursor to this compound, one could envision a scenario where a suitably functionalized 3,4-difluoroaniline derivative undergoes a Suzuki-Miyaura coupling. For example, a borylated 3,4-difluoroaniline could be coupled with an aryl halide to construct a more complex aniline, which could then be subjected to a regioselective iodination step as described previously.

Alternatively, a more direct, albeit less common, application would be a variation of the Suzuki-Miyaura coupling where an arylboronic acid is coupled with a source of electrophilic iodine under palladium catalysis. However, direct C-H iodination catalyzed by palladium is a more established and direct route. In such a reaction, 3,4-difluoroaniline, with a suitable directing group on the nitrogen, could undergo regioselective C-H activation at the C5 position, followed by iodination using a mild iodine source like molecular iodine. nih.gov

Palladium CatalystLigandBaseBoron ReagentAryl Halide
Pd(PPh₃)₄PPh₃K₂CO₃Arylboronic acid3,4-difluoro-5-bromoaniline
Pd(OAc)₂SPhosCs₂CO₃Arylboronic acid pinacol (B44631) ester3,4-difluoro-5-trifluoromethanesulfonate-aniline
[PdCl₂(dppf)]dppfNa₂CO₃3,4-difluoroaniline-5-boronic acidAryl iodide

This table outlines typical components for Suzuki-Miyaura cross-coupling reactions involving aniline derivatives.

C-C and C-Heteroatom Bond Formation via Catalysis

The synthesis of complex organic molecules often relies on the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, for which transition-metal catalysis has become an indispensable tool. nih.govnih.gov In the context of this compound, the iodine atom serves as a versatile handle for a variety of cross-coupling reactions. The presence of both fluorine and iodine atoms allows for selective transformations, as iodine is more susceptible to metal-mediated substitution reactions compared to the more inert fluorine atoms. vanderbilt.edu

Catalytic systems, particularly those based on palladium, copper, and rhodium, are widely employed to construct these crucial bonds. wiley.commdpi.com These reactions are fundamental in medicinal chemistry and materials science for building molecular frameworks. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions are among the most frequently used processes for synthesizing medicinally active compounds. nih.gov The C-I bond in this compound is well-suited for reactions such as Suzuki, Heck, and Sonogashira couplings to form C-C bonds, as well as for Buchwald-Hartwig amination or Ullmann condensation to form C-N and C-O bonds, respectively.

Table 1: Potential Catalytic Cross-Coupling Reactions

Reaction TypeBond FormedTypical CatalystReactant Partner
Suzuki CouplingC-CPalladiumAryl/Vinyl Boronic Acid
Heck CouplingC-CPalladiumAlkene
Buchwald-Hartwig AminationC-NPalladiumAmine
Ullmann CondensationC-OCopperAlcohol/Phenol
Sonogashira CouplingC-CPalladium/CopperTerminal Alkyne

Functional Group Interconversions and Transformations

Amine Protection and Deprotection Tactics

In multi-step syntheses, the nucleophilic amino group of anilines often requires temporary protection to prevent unwanted side reactions during subsequent transformations. nih.gov A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. fishersci.co.uk This protection is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukmasterorganicchemistry.com The reaction conditions are generally mild and result in high yields of the protected amine. fishersci.co.uk

The deprotection of a Boc-protected amine is straightforward and involves carbamate hydrolysis under acidic conditions. fishersci.co.ukmasterorganicchemistry.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently removes the Boc group, regenerating the free amine and releasing carbon dioxide and tert-butanol. fishersci.co.ukmasterorganicchemistry.com

Table 2: Amine Protection and Deprotection Strategies

ProcessReagentTypical ConditionsOutcome
Protection (Boc)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., DMAP, NaOH), Room TemperatureFormation of N-Boc-protected amine
Deprotection (Boc)Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Organic solvent (e.g., DCM), Room TemperatureRegeneration of the free amine

Conversion of Nitro- to Amino- Derivatives

A common and effective strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. mdpi.com This transformation is a key step in the synthesis of many substituted anilines. For instance, 3,4-difluoroaniline can be produced from the reduction of 3,4-difluoronitrobenzene, which is obtained from the nitration of ortho-difluorobenzene. google.com

The reduction of the nitro group is most commonly achieved through catalytic hydrogenation. mdpi.com This method involves treating the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Platinum and palladium catalysts, often supported on carbon (e.g., Pt/C or Pd/C), are highly effective for this conversion. The reaction proceeds to selectively reduce the nitro group to an amine without affecting other functional groups like halogens on the aromatic ring. mdpi.comgoogle.com

Table 3: Reagents for Nitro Group Reduction

Reagent/SystemCatalyst/ReductantTypical Conditions
Catalytic HydrogenationH₂, Platinum or Palladium on Carbon (Pt/C, Pd/C)Methanol or Propanol solvent, Elevated temperature and pressure
Chemical ReductionZinc powderAcidic or neutral medium

Chemoselective Halogenation and Functionalization

The presence of multiple reactive sites on the this compound ring necessitates highly selective (chemoselective) reactions for further functionalization. The amino group strongly directs incoming electrophiles to the ortho and para positions. In a related compound, 3,5-difluoro-4-iodoaniline, the directing ability of the amino group has been exploited for selective halogenation. vanderbilt.edu

Specifically, the dibromination of 3,5-difluoro-4-iodoaniline using N-Bromosuccinimide (NBS) proceeds with high chemoselectivity to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu This reaction demonstrates that it is possible to introduce additional halogens at specific positions without displacing the existing iodine atom, provided that mild conditions are used. vanderbilt.edu However, achieving similar selectivity with chlorinating agents like N-Chlorosuccinimide (NCS) is more challenging, often resulting in a mixture of products, including undesired halo-de-iodination byproducts. vanderbilt.edu This highlights the careful control required to selectively functionalize such polyhalogenated aromatic systems. vanderbilt.edu

Table 4: Chemoselective Halogenation of a Difluoroiodoaniline Analog

ReactionReagentConditionsOutcomeReference
DibrominationN-Bromosuccinimide (NBS)Portionwise addition at ambient temperatureHighly chemoselective formation of the 2,6-dibromo product vanderbilt.edu
DichlorinationN-Chlorosuccinimide (NCS)CHCl₃, ambient temperature or with CF₃COOHMixture of products, including chlorinated and de-iodinated species vanderbilt.edu

Fundamental Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Aniline (B41778) Backbones

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of 3,4-Difluoro-5-iodoaniline, the two fluorine atoms exert a powerful inductive electron-withdrawing effect, activating the benzene (B151609) ring towards nucleophilic attack.

The mechanism for SNAr reactions is typically a two-step addition-elimination process. libretexts.org A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A notable feature of SNAr reactions is the trend in leaving group ability among halogens, which is often the reverse of that seen in SN1 and SN2 reactions. chemistrysteps.com The reactivity order is typically F > Cl > Br > I. wikipedia.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-halogen bond and making the carbon center more electrophilic. youtube.com Therefore, in this compound, one of the fluorine atoms is the most probable site for SNAr, despite iodine being a better leaving group in other substitution contexts. Research on related polyhalogenated anilines has demonstrated that thiolate anions can selectively replace fluorine atoms in the presence of bromine and iodine. vanderbilt.edu

Table 1: Comparison of Halogen Leaving Group Ability in Different Reaction Types
Reaction TypeReactivity OrderReason for Trend
SNArF > Cl > Br > IThe rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of the leaving group polarizing the C-X bond. wikipedia.orgyoutube.com
SN1 / SN2I > Br > Cl > FThe rate-determining step involves the cleavage of the C-X bond; weaker bonds (like C-I) break more easily, and larger anions (like I⁻) are more stable.

Metal-Mediated Substitution Reactions at Iodine and Fluorine Centers

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the reactivity of aryl halides being highly dependent on the identity of the halogen.

The carbon-iodine bond is the most reactive site on the this compound ring for metal-mediated reactions. The C-I bond is significantly weaker than C-F bonds, making it highly susceptible to oxidative addition by transition metal catalysts, such as those based on palladium. beilstein-journals.orgnih.gov Consequently, standard cross-coupling reactions like Sonogashira, Suzuki, and Buchwald-Hartwig aminations are expected to occur selectively at the iodine-bearing carbon.

Another crucial metal-mediated transformation is the lithium-halogen exchange. This reaction is typically very fast, and the rate of exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org Treating this compound with an organolithium reagent like n-butyllithium would result in a rapid and selective exchange of the iodine atom for a lithium atom, generating a potent organometallic intermediate for further functionalization. wikipedia.orgresearchgate.net

In contrast, the activation of carbon-fluorine bonds is considerably more challenging due to their high bond strength. While palladium-catalyzed cross-coupling reactions involving C-F bond cleavage have been developed, they often require harsh reaction conditions or specialized catalytic systems. mdpi.commdpi.com In some cases, additives such as lithium iodide are necessary to promote the oxidative addition of the C-F bond to the metal center. mdpi.com

Table 2: Relative Reactivity of C-I and C-F Bonds in Metal-Mediated Reactions
Reaction TypeReactivity at C-I BondReactivity at C-F BondSelectivity
Palladium-Catalyzed Cross-CouplingHighVery Low (requires special conditions) mdpi.comHighly selective for the C-I position.
Lithium-Halogen ExchangeVery High (fast reaction) wikipedia.orgExtremely Low (generally unreactive) wikipedia.orgprinceton.eduExclusively selective for the C-I position.

Electronic and Steric Influence of Fluorine and Iodine on Reaction Pathways

The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents.

Electronic Effects: The substituents on the aromatic ring modulate its electron density and reactivity through inductive and mesomeric (resonance) effects.

Amino Group (-NH₂): This is a strong electron-donating group, primarily through its positive mesomeric effect (+M), which increases electron density on the ring, especially at the ortho and para positions. It also has a weaker negative inductive effect (-I).

Fluorine (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). nih.gov It also possesses a positive mesomeric effect (+M) due to its lone pairs, but for halogens, the inductive effect typically dominates. quora.com

Iodine (-I): Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also weaker due to less effective orbital overlap with the carbon 2p orbital. quora.com

The cumulative effect of the two fluorine atoms and one iodine atom is a strong deactivation of the ring towards electrophilic aromatic substitution. However, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). The powerful electron-donating amino group counteracts this deactivation to some extent and directs incoming electrophiles (under forcing conditions) to its ortho/para positions.

Table 3: Summary of Substituent Electronic Effects
SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Ring Electron Density
-NH₂Weakly WithdrawingStrongly DonatingStrongly Activating / Donating
-FStrongly Withdrawing nih.govWeakly Donating quora.comStrongly Deactivating / Withdrawing
-IModerately WithdrawingWeakly DonatingDeactivating / Withdrawing

Steric Effects: The size of the substituents can influence the accessibility of adjacent reaction sites. The iodine atom is considerably larger than the fluorine atoms and the hydrogen atom at the C-6 position. This steric bulk can hinder the approach of reagents to the neighboring positions (C-4 fluorine and C-6 hydrogen), potentially influencing regioselectivity in certain reactions.

Radical Reaction Pathways in Aryl Functionalization

In addition to ionic pathways, this compound can participate in radical reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds on the ring, making it susceptible to homolytic cleavage to generate a 3,4-difluoro-5-aminophenyl radical. nih.gov This can be achieved under various conditions, including thermal or photochemical initiation.

Modern synthetic methods, particularly photoredox catalysis, provide mild conditions for generating aryl radicals from aryl iodides. beilstein-journals.org This process often involves a single-electron transfer (SET) from an excited-state photocatalyst to the aryl iodide, leading to the fragmentation of the C-I bond. beilstein-journals.org

Once formed, the highly reactive 3,4-difluoro-5-aminophenyl radical can be trapped by a variety of radical acceptors or participate in coupling reactions to form new C-C and C-heteroatom bonds. researchgate.netresearchgate.net This pathway offers a complementary approach to the metal-mediated cross-coupling reactions for functionalizing the molecule, often with different substrate scopes and functional group tolerances. For instance, the direct arylation of α-amino radicals can be mediated by a nickel catalyst in a photoredox system. researchgate.net Iodine-mediated radical reactions have also been extensively explored, where molecular iodine can initiate radical processes. nih.gov

Applications As Versatile Building Blocks in Complex Organic Synthesis

Construction of Polyfunctionalized Aromatic and Heteroaromatic Ring Systems

3,4-Difluoro-5-iodoaniline serves as an essential scaffold for the synthesis of polyfunctionalized aromatic and heteroaromatic systems, which are core structures in many pharmaceuticals and functional materials. The presence of the iodine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, while the amino group can be used for cyclization reactions or as a directing group.

Research Findings:

The iodo-substituent is readily employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, alkynyl, and amino groups at the 5-position of the aniline (B41778) ring. This strategy is fundamental for constructing complex biaryl systems or for linking the fluorinated aniline core to other molecular fragments.

Furthermore, the aniline moiety can participate in classic condensation and cyclization reactions to form a variety of heteroaromatic rings. For instance, it can react with diketones, ketoesters, or other bifunctional electrophiles to construct quinolines, indoles, benzimidazoles, and other fused heterocyclic systems. nih.govorganic-chemistry.orgchim.it The fluorine atoms on the ring influence the reactivity and electronic properties of these resulting heterocycles, often enhancing their biological activity or material properties.

Table 1: Cross-Coupling Reactions Utilizing this compound
Reaction TypeCoupling PartnerTypical CatalystProduct Class
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Polyfluorinated Biaryls
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIAlkynyl Anilines
Buchwald-HartwigAmine/AmidePd₂(dba)₃, Ligand (e.g., Xantphos)Di- and Tri-arylamines
HeckAlkenePd(OAc)₂Stilbene Derivatives

Precursors for Advanced Fluorinated Organic Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.govelsevierpure.comnih.gov this compound is a valuable precursor for creating advanced fluorinated scaffolds that are otherwise difficult to synthesize. beilstein-journals.orgtcichemicals.comnih.gov

Research Findings:

This building block provides a synthetically accessible entry point to molecules containing a 3,4-difluoroaniline (B56902) moiety. The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the electronic-withdrawing nature of fluorine can alter the pKa of the aniline nitrogen, influencing its role as a hydrogen bond donor or its involvement in receptor interactions. Synthetic chemists leverage the reactivity of both the iodo and amino groups to elaborate the core structure into more complex, three-dimensional fluorinated frameworks for applications in drug discovery and agrochemicals. nih.govmdpi.com

Synthetic Routes to Diverse Chemical Libraries

In drug discovery, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for identifying new therapeutic leads. nih.gov The orthogonal reactivity of the functional groups in this compound makes it an ideal starting material for combinatorial chemistry and the synthesis of diverse compound libraries. nih.govnih.govcrsubscription.com

Research Findings:

A combinatorial approach can be envisioned where the three reactive sites of the molecule are functionalized in a stepwise and systematic manner.

N-Acylation/Alkylation: The amino group can be readily acylated or alkylated with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides.

C-I Cross-Coupling: The iodo group can undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Aromatic Nucleophilic Substitution (SNAr): Although less common due to the deactivating effect of the amino group, under certain conditions, one of the fluorine atoms could potentially be displaced by strong nucleophiles, further increasing structural diversity.

This multi-directional approach allows for the rapid generation of a large library of distinct compounds from a single, readily available starting material, expanding the chemical space available for high-throughput screening. nih.gov

Development of Novel Catalysts and Reagents (e.g., Hypervalent Iodine Reagents)

Hypervalent iodine compounds are widely used in modern organic synthesis as versatile and environmentally benign oxidizing agents. acs.orgnih.govdntb.gov.uanih.gov Iodoarenes, particularly those with electron-withdrawing substituents, are common precursors for these powerful reagents.

Research Findings:

This compound can be oxidized to form novel hypervalent iodine(III) reagents, such as (diacetoxyiodo)- or (difluoroiodo)-arenes. The general synthesis involves the oxidation of the iodine atom using reagents like peracetic acid in the presence of acetic anhydride (B1165640) or treatment with other powerful fluorinating agents. acs.org The resulting hypervalent iodine reagents derived from this aniline would possess unique electronic properties due to the presence of the two fluorine atoms and the amino group. These electron-deficient reagents are expected to exhibit enhanced reactivity in various oxidative transformations, including oxidative cyclizations, aminations, and rearrangements. nih.govdiva-portal.org Their application could lead to the development of new synthetic methodologies that are not achievable with standard hypervalent iodine reagents. dntb.gov.ua

Table 2: Potential Hypervalent Iodine Reagents from this compound
Reagent TypeGeneral StructurePotential Application
Iodine(III) DiacetateArI(OAc)₂Oxidative cyclization, Acetoxylation
Iodine(III) DichlorideArICl₂Chlorination of alkenes and ketones
(Difluoroiodo)areneArIF₂Electrophilic fluorination
*Ar represents the 3,4-difluoro-5-aminophenyl group.

Stereoselective Transformations Utilizing Chiral Derivatives

Asymmetric catalysis is a cornerstone of modern synthesis, enabling the production of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry. mdpi.comehu.eus Chiral catalysts and reagents derived from readily available starting materials are of high value.

Research Findings:

The amino group of this compound provides a convenient handle for the attachment of chiral auxiliaries. For example, reaction with a chiral carboxylic acid, such as a protected amino acid or lactic acid, can form a chiral amide derivative. This chiral iodoaniline can then serve as a precursor for a chiral hypervalent iodine(III) reagent. Upon oxidation, the resulting species can act as a chiral oxidant, capable of mediating a variety of stereoselective transformations. chemrxiv.orgrsc.org Examples of such reactions include the asymmetric α-functionalization of ketones, enantioselective dearomatization reactions, and asymmetric oxidative cyclizations. The specific substitution pattern of the fluorinated aniline ring can influence the steric and electronic environment of the iodine center, potentially leading to high levels of stereocontrol in the catalyzed reactions.

Role in Pre Clinical Medicinal Chemistry Research

Design and Synthesis of Fluorinated Aniline-Based Bioactive Scaffolds

Fluorinated anilines are prized precursors in the synthesis of bioactive scaffolds due to the ability of fluorine to modulate key drug-like properties. The presence of two fluorine atoms in 3,4-Difluoro-5-iodoaniline can significantly influence the electronics of the aniline (B41778) ring, affecting its pKa and nucleophilicity. This modulation is critical when this aniline is incorporated into larger, more complex bioactive scaffolds.

The synthesis of such scaffolds often involves leveraging the reactivity of the aniline amino group for amide bond formation, urea (B33335) or thiourea (B124793) synthesis, or as a nucleophile in substitution reactions. The difluoro substitution pattern can enhance the metabolic stability of the resulting scaffold by blocking potential sites of oxidative metabolism. While specific examples detailing the use of this compound are not prevalent, the general strategies for synthesizing fluorinated aniline-based scaffolds are well-documented.

For instance, fluorinated anilines are key components in the synthesis of various kinase inhibitors, where the aniline moiety often forms a crucial hydrogen bond interaction with the hinge region of the kinase. The synthetic routes typically involve coupling the aniline with a heterocyclic core.

Table 1: Representative Synthetic Reactions Involving Fluorinated Anilines for Bioactive Scaffold Synthesis

Reaction TypeReagents and ConditionsResulting Scaffold
Amide CouplingCarboxylic acid, coupling agents (e.g., HATU, EDCI)N-Aryl amide
Suzuki CouplingAryl boronic acid, Pd catalyst, baseBiphenyl amine
Buchwald-Hartwig AminationAryl halide, Pd catalyst, baseDiaryl amine
Urea FormationIsocyanate or carbamoyl (B1232498) chlorideN,N'-disubstituted urea

These fundamental reactions can be applied to this compound to generate a library of diverse scaffolds for biological screening.

Exploration as Synthons for Molecular Probes and Ligands

The unique trifunctional nature of this compound, possessing an amino group, two fluorine atoms, and an iodine atom, makes it an attractive synthon for the development of molecular probes and ligands. The iodine atom is particularly significant in this context. Its size and polarizability allow it to participate in halogen bonding, a non-covalent interaction that can contribute to high-affinity binding to biological targets.

Furthermore, the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Sonogashira, Stille, Suzuki), which can be used to attach fluorophores, affinity tags, or other reporter groups essential for molecular probes. The fluorine atoms can serve as reporters for ¹⁹F NMR studies, a powerful tool for studying ligand-protein interactions in solution.

While specific molecular probes derived from this compound are not prominently described in the literature, the general principles of probe design strongly support its potential utility. For example, iodinated aromatic compounds are frequently used as precursors for radiolabeled ligands for positron emission tomography (PET) imaging, where the iodine is replaced with a radioactive isotope. nih.gov

Table 2: Potential Applications of this compound in Molecular Probe and Ligand Development

ApplicationKey Feature UtilizedExample of Potential Use
High-Affinity LigandsIodine for halogen bondingDesign of inhibitors for enzymes with electron-rich active sites
¹⁹F NMR ProbesFluorine atomsStudying drug binding to proteins without the need for crystallization
PET Ligand PrecursorsIodine for radioiodination or as a leaving group for radiofluorinationDevelopment of imaging agents for neurological disorders or cancer
Photoaffinity LabelsIodine as a site for introducing photoreactive groupsIdentifying the binding partners of a bioactive compound

Investigating Fluorine and Iodine Effects on Molecular Recognition and Ligand-Target Interactions (in-vitro and theoretical studies)

The difluoro and iodo substituents on the aniline ring have profound and distinct effects on molecular recognition and ligand-target interactions.

Fluorine Effects: The high electronegativity of fluorine leads to a significant redistribution of electron density in the aromatic ring. This can influence:

Acidity/Basicity: The pKa of the aniline nitrogen is lowered, affecting its ability to act as a hydrogen bond donor or acceptor.

Dipole Moment: The C-F bonds introduce strong local dipoles, which can lead to favorable electrostatic interactions with the target protein.

Hydrophobicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets.

Iodine Effects:

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential (a σ-hole) on the extension of the C-I bond, allowing it to act as a halogen bond donor. This interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein active site can significantly contribute to binding affinity and selectivity.

Steric Effects: Iodine is the largest stable halogen, and its bulk can be exploited to probe the size and shape of a binding pocket, leading to improved complementarity between the ligand and its target.

In-vitro studies, such as enzyme inhibition assays and surface plasmon resonance (SPR), can quantify the impact of these halogen substituents on binding affinity. Theoretical studies, including molecular docking and quantum mechanics calculations, can provide a deeper understanding of the specific interactions at the atomic level.

Integration into Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. oncodesign-services.com By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, medicinal chemists can identify the key structural features required for potency and selectivity.

This compound is an ideal building block for inclusion in SAR studies for several reasons:

Vectorial Exploration: The three distinct substitution points (amino, fluorine, and iodine) allow for the systematic exploration of chemical space around a core scaffold.

Fine-Tuning of Properties: The fluorine atoms can be used to fine-tune the electronic properties and metabolic stability of a molecule.

Probing Specific Interactions: The iodine atom can be introduced to probe for potential halogen bonding interactions within the target's binding site.

In a typical SAR campaign, analogues of a lead compound could be synthesized where a hydrogen or other small group is replaced by the 3,4-difluoro-5-iodoanilino moiety. The resulting changes in biological activity would provide valuable information about the steric and electronic requirements of the binding pocket.

Table 3: Hypothetical SAR Study Incorporating a this compound Moiety

AnalogueModificationObserved ActivitySAR Interpretation
Lead Compound-H1xBaseline activity
Analogue 1-NH-(3,4-F₂-5-I-Ph)10xThe substituted aniline moiety is well-tolerated and may be making favorable interactions.
Analogue 2-NH-(3,4-F₂-Ph)2xThe iodine atom is crucial for the enhanced activity, possibly through halogen bonding.
Analogue 3-NH-(4-I-Ph)5xThe difluoro substitution also contributes to potency, likely through electronic effects or favorable hydrophobic interactions.

Such systematic studies are critical for rationally designing more potent and selective drug candidates.

Contributions to Materials Science and Advanced Materials Research

Synthesis of Monomers and Intermediates for Polymeric Materials

While direct polymerization of 3,4-Difluoro-5-iodoaniline is not commonly documented, its structure is highly relevant for its use as a monomer or a precursor to monomers for high-performance polymers like polyimides. Aromatic diamines are fundamental building blocks for polyimides, reacting with dianhydrides in a polycondensation reaction. scielo.br The introduction of fluorine into polyimide backbones is a well-established strategy to enhance key properties. ibm.com

Fluorinated polyimides often exhibit improved characteristics compared to their non-fluorinated analogs, including:

Enhanced Solubility: The presence of fluorine atoms can disrupt chain packing and reduce intermolecular forces, leading to better solubility in organic solvents and improved processability. scielo.br

Lower Dielectric Constant: The low polarizability of the C-F bond helps to decrease the dielectric constant of the material, which is critical for microelectronics applications.

Improved Optical Transparency: The incorporation of fluorine, particularly via hexafluoroisopropylidene (6FDA) groups, can reduce intermolecular charge transfer interactions, leading to films with higher optical transparency. scielo.br

This compound can serve as a precursor to more complex diamine monomers. The iodine atom can be substituted through various organic reactions to introduce other functional groups or to link the aniline (B41778) to another aromatic system, thereby creating novel diamine structures for polymerization. The resulting polymers would benefit from the inherent properties imparted by the difluoro substitution pattern.

Table 1: Influence of Fluorination on Key Polyimide Properties

PropertyEffect of Fluorine IncorporationRationale
Solubility Generally IncreasedDisruption of polymer chain packing
Dielectric Constant DecreasedLow polarizability of C-F bonds
Thermal Stability (Tg) Generally IncreasedIncreased rotational energy barrier
Optical Transparency IncreasedReduction of intermolecular charge transfer
Moisture Absorption DecreasedHydrophobic nature of fluorinated groups

Development of Precursors for Organic Electronic and Optoelectronic Materials

In the field of organic electronics, precisely functionalized aromatic compounds are essential for building the semiconducting materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. This compound serves as a versatile precursor for these materials, particularly for Hole Transport Materials (HTMs) and OLED emitters.

The utility of this compound stems from its distinct functional groups:

The aniline moiety is a common building block for electron-rich, hole-transporting materials. The nitrogen atom can be readily arylated through reactions like the Buchwald-Hartwig amination to build larger, conjugated systems such as carbazole derivatives or triphenylamine-based structures. scispace.comnih.gov

The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of other aromatic or heteroaromatic units, extending the π-conjugation of the molecule, which is crucial for charge transport and tuning the emission wavelength. For instance, iodoanilines are used to synthesize complex porphyrin-based HTMs for perovskite solar cells. nih.gov

The difluoro substituents act as powerful electron-withdrawing groups. Their placement on the aromatic ring allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org This is critical for matching the energy levels of adjacent layers in a device to ensure efficient charge injection and transport. rsc.org

By strategically using these functional groups, synthetic chemists can incorporate the this compound core into a wide variety of complex organic semiconductors designed for specific electronic or optoelectronic functions.

Modulating Properties of Liquid Crystals through Fluorination and Halogenation

The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a cornerstone of modern liquid crystal technology. beilstein-journals.orgnih.gov this compound represents a key structural motif for designing liquid crystals with specific, highly desirable properties, particularly for display applications.

The primary influence of the difluoro substitution is on the dielectric anisotropy (Δε) of the molecule. For use in modern display modes like Vertical Alignment (VA), liquid crystals with a negative dielectric anisotropy (Δε < 0) are required. researchgate.netbeilstein-journals.org This is achieved when the molecule's net dipole moment is oriented perpendicular to its long axis. A 1,2-difluoro pattern (as in the 3,4-difluoro substitution) on a phenyl ring generates a strong lateral dipole moment, effectively producing the desired negative dielectric anisotropy. researchgate.net

Beyond this primary role, fluorination and halogenation offer further avenues for property modulation:

Mesophase Stability: The introduction of lateral fluorine atoms can disrupt molecular packing, which tends to suppress smectic (layered) phases and stabilize the desired nematic phase over a broader temperature range. mdpi.com

Viscosity: Fluorinated liquid crystals often exhibit lower rotational viscosity, which translates to faster switching times in display devices. beilstein-journals.org

Melting Point and Clearing Point: The combination of different halogens (fluorine and iodine) allows for fine-tuning of intermolecular forces. The size and polarizability of the iodine atom, combined with the strong dipole from the C-F bonds, can be used to adjust the melting and clearing points of a liquid crystal to meet the operational requirements of a device. researchgate.net

The synthesis of calamitic (rod-shaped) liquid crystals often involves coupling various aromatic cores. nih.govresearchgate.net A molecule like this compound can be used as a building block for one of these cores, imparting the crucial dielectric and physical properties necessary for advanced liquid crystal mixtures.

Table 2: Effect of Substituents on Liquid Crystal Properties

Substituent PatternPrimary Effect on PropertyApplication Relevance
Lateral Difluoro (e.g., 3,4-difluoro) Induces strong perpendicular dipole momentCreates negative dielectric anisotropy (Δε < 0) for VA-LCDs. researchgate.net
Terminal Fluoro/Alkoxy Chains Modifies melting/clearing points, viscosityAdjusts operational temperature range and switching speed.
Iodo Group Influences polarizability and molecular packingFine-tunes melting point and mesophase stability. researchgate.net

Surface Chemistry Applications: Passivation of Functional Films

In many semiconductor devices, particularly in perovskite solar cells, surface defects act as sites for non-radiative recombination, trapping charge carriers and reducing device efficiency and stability. mdpi.comresearchgate.net Surface passivation, which involves treating the film with specific molecules to heal these defects, is a critical strategy for improving performance. greyb.com Fluorinated anilines, including structures analogous to this compound, have proven to be highly effective passivating agents. researchgate.netnih.gov

The passivation mechanism is multifunctional, leveraging the different parts of the molecule:

Lewis Acid-Base Interaction: The amine group (-NH₂) acts as a Lewis base. It can donate its lone pair of electrons to coordinate with undercoordinated metal cations on the perovskite surface (e.g., Pb²⁺), effectively neutralizing these charge-trapping defect sites. researchgate.net

Hydrogen Bonding: The electronegative fluorine atoms can form hydrogen bonds with components of the perovskite lattice or with surface species. This interaction helps to stabilize the surface, restricting the migration of ions which is a key degradation pathway for perovskite films. researchgate.net

Hydrophobicity: The presence of fluorine atoms on the molecule's periphery can create a more hydrophobic surface layer, which helps to repel ambient moisture and improve the long-term stability of the device. nih.gov

A study using the closely related molecule 2-Fluoro-4-iodoaniline (B146158) demonstrated that this passivation strategy significantly reduced defect density, suppressed carrier recombination, and boosted the power conversion efficiency and stability of perovskite solar cells. researchgate.net The principles are directly applicable to this compound, where the combination of the amine, difluoro, and iodo groups provides a powerful toolkit for mitigating surface-level issues in functional thin films. This approach is also relevant for the passivation of other semiconductor surfaces, such as silicon and III-V materials. berkeley.edumdpi.com

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of 3,4-Difluoro-5-iodoaniline at a molecular level. These studies provide a detailed picture of electron distribution and orbital interactions.

Theoretical calculations for similar aromatic amines, such as m-fluoroaniline (MFA) and m-iodoaniline (MIA), have also been performed using DFT at the CAM-B3LYP/LanL2DZ level of theory. chemrxiv.org These studies investigate various molecular properties including structural parameters and electronic characteristics. chemrxiv.org The presence of substituents on the aniline (B41778) ring is known to alter the charge distribution within the molecule, thereby influencing its structural and electronic properties. chemrxiv.org

Table 1: Representative DFT Calculation Parameters for Aniline Derivatives

Parameter3,4-difluoroaniline (B56902)m-fluoroaniline (MFA) & m-iodoaniline (MIA)
Method DFT (B3LYP)DFT (CAM-B3LYP)
Basis Set 6-311++G(d,p)LanL2DZ
Properties Calculated Optimized geometry, vibrational spectraStructural and electronic characteristics

This table is generated based on data from analogous compounds and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. chemrxiv.orgtaylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller HOMO-LUMO gap suggests a more reactive and less stable compound. chemrxiv.org

For 3,4-difluoroaniline, the HOMO and LUMO energies have been investigated to understand its electronic characteristics. nih.govcbu.edu.tr In a study of m-fluoroaniline (MFA) and m-iodoaniline (MIA), the HOMO-LUMO energy gap was calculated to assess their relative reactivity. chemrxiv.org The results indicated that m-iodoaniline was the softer, more reactive, and more stable of the two compounds based on its smaller HOMO-LUMO gap. chemrxiv.org This type of analysis would be crucial for predicting the reactivity of this compound.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Aniline Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
m-fluoroaniline (MFA) ---
m-iodoaniline (MIA) ---

Specific energy values for MFA and MIA were not provided in the search results, hence the table is a template for such data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. chemrxiv.org Red and yellow areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-poor regions prone to nucleophilic attack. chemrxiv.org

For 3,4-difluoroaniline, the molecular electrostatic potential surface has been investigated as part of its electronic characterization. nih.govcbu.edu.tr Similarly, MEP maps have been generated for m-fluoroaniline and m-iodoaniline to predict their reactivity towards electrophilic and nucleophilic agents. chemrxiv.org

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is an important aspect of its molecular properties. Fluorine substitution is known to have a significant impact on the conformational preferences of molecules. soton.ac.uk Detailed conformational analysis of related fluorinated compounds, such as 1,3-difluorinated alkanes and fluorinated proline derivatives, has shown that the presence and stereochemistry of fluorine atoms can strongly influence the molecule's shape and the equilibrium between different conformers. soton.ac.uknih.govmdpi.com

For instance, studies on 3,4-difluoro-L-proline diastereoisomers have demonstrated that the relative stereochemistry of the two fluorine atoms can either match or mismatch their conformational effects, leading to biased ring puckering and altered cis/trans isomerization rates. nih.gov While specific conformational analysis and energy landscape mapping for this compound were not found, it is expected that the interplay of the fluorine and iodine substituents on the aniline ring would lead to a distinct conformational profile.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Theoretical simulations of spectroscopic properties are essential for interpreting experimental spectra and gaining a deeper understanding of the molecule's structure and electronic transitions. For 3,4-difluoroaniline, theoretical calculations of FT-IR, FT-Raman, ¹H and ¹³C NMR, and UV-Vis spectra have been performed and show excellent agreement with experimental data. nih.govcbu.edu.tr The vibrational frequencies are typically calculated using DFT at the B3LYP/6-311++G(d,p) level, and the NMR chemical shifts are obtained using the gauge-invariant atomic orbital (GIAO) method. nih.govresearchgate.net

UV-Vis absorption spectra are often simulated using Time-Dependent DFT (TD-DFT). researchgate.net For 3,4-difluoroaniline, the UV absorption spectra were recorded in ethanol (B145695) and water and compared with theoretical calculations. nih.govcbu.edu.tr Similar computational approaches have been applied to other halogenated anilines to investigate their linear and nonlinear optical properties. researchgate.net

Table 3: Simulated Spectroscopic Data for 3,4-difluoroaniline

Spectroscopic TechniqueComputational MethodBasis SetSolvent (for UV-Vis)
FT-IR & FT-Raman DFT (B3LYP)6-311++G(d,p)-
¹H & ¹³C NMR GIAO-Chloroform-d
UV-Vis TD-DFT-Ethanol, Water

This table is based on data for the related compound 3,4-difluoroaniline.

Non-Covalent Interactions and Adsorption Studies (e.g., with graphene interfaces)

The study of non-covalent interactions is crucial for understanding how this compound might interact with other molecules or surfaces. Halogen bonding is a significant non-covalent interaction involving halogen atoms, and quantitative studies have been performed on complexes between iodo-perfluorocarbons and hydrogen-bond acceptors. rsc.orgrsc.org

The adsorption of molecules onto surfaces like graphene can be investigated through both experimental and computational methods. nih.gov Chemical modification of graphene through the covalent attachment of aryl groups can alter its electronic structure. nih.gov While specific studies on the adsorption of this compound on graphene were not found, research on the grafting of other molecules, such as 3,4,5-trimethoxyphenyl units, onto graphene provides a model for how such interactions can be studied. nih.gov The adsorption of various compounds onto graphene oxide and related materials has also been explored for applications in environmental remediation. nih.govresearchgate.net

Future Prospects and Emerging Research Areas

Sustainable and Green Synthetic Approaches for Difluoroiodoanilines

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For difluoroiodoanilines like 3,4-Difluoro-5-iodoaniline, future research will likely concentrate on moving away from traditional, often harsh, synthesis conditions to greener alternatives.

One promising area is the use of biocatalysis . Chemoenzymatic methods, such as those employing nitroreductase enzymes, offer a sustainable route to anilines from nitroaromatic precursors. These reactions can be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint compared to methods requiring high-pressure hydrogenation and precious-metal catalysts. The high chemoselectivity of these enzymes is particularly advantageous for highly functionalized molecules, preventing the undesired reduction of halogen substituents.

Microwave-assisted organic synthesis (MAOS) represents another green approach that could be applied to the synthesis of halogenated anilines. Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the use of hazardous organic solvents. The development of microwave-assisted protocols for the amination or halogenation steps in the synthesis of difluoroiodoanilines could lead to more efficient and sustainable manufacturing processes.

Further research into the use of greener solvents, such as supercritical fluids or water, and the development of recyclable catalysts are also key aspects of making the synthesis of compounds like this compound more sustainable. The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of different synthetic pathways, guiding researchers toward more sustainable options.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Anilines

Feature Conventional Synthesis (e.g., Metal-Catalyzed Hydrogenation) Green/Sustainable Synthesis (e.g., Biocatalysis)
Catalyst Often precious metals (e.g., Pd, Pt) Enzymes (e.g., Nitroreductase)
Reaction Conditions High pressure, high temperature Ambient temperature and pressure
Solvent Organic solvents Aqueous media
Byproducts Can generate hazardous waste Often biodegradable waste
Chemoselectivity Risk of dehalogenation High, preserves halogen groups
Energy Consumption High Low

Expanding the Scope of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, allowing for the diversification of complex molecules at a late step in the synthetic sequence. This avoids the need for lengthy de novo synthesis for each new analogue. The presence of three distinct positions on the aniline (B41778) ring of this compound, along with the reactive C-I and N-H bonds, makes it an excellent candidate for LSF.

Future research will likely focus on leveraging the iodine atom for palladium-catalyzed cross-coupling reactions . These reactions are well-established for functionalizing iodoanilines and can be used to introduce a wide variety of substituents. For instance, Sonogashira, Suzuki, and Buchwald-Hartwig couplings could be employed to append alkynyl, aryl, and amino groups, respectively, to the 5-position of the aniline ring. Developing LSF protocols that are tolerant of the fluorine and amine functionalities will be a key area of investigation.

Another emerging area is the direct C-H functionalization of the aromatic ring. While the iodine provides a specific handle for cross-coupling, methods that can selectively activate and functionalize the C-H bonds would offer complementary and more atom-economical routes to novel derivatives. Photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization under mild conditions and could be explored for the late-stage modification of difluoroiodoaniline derivatives.

The development of LSF strategies that are predictable and regioselective is crucial. Computational methods, such as those based on the Fukui index, can help predict the most reactive sites for functionalization, guiding experimental design.

Table 2: Potential Late-Stage Functionalization Reactions for this compound

Reaction Type Reagents/Catalysts Potential Functional Group Introduced
Suzuki Coupling Aryl boronic acid, Pd catalyst Aryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst Substituted amino
Heck Coupling Alkene, Pd catalyst Alkenyl
C-H Arylation Aryl halide, Pd catalyst Aryl
Photoredox-mediated Alkylation Alkyl radical precursor, photocatalyst Alkyl

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, particularly when combined with automation, offers significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. The synthesis and functionalization of this compound are well-suited for this technology.

Continuous flow reactors, or microreactors, provide excellent control over reaction parameters such as temperature, pressure, and residence time. This is especially beneficial for highly exothermic or rapid reactions, such as halogenations or nitrations, which can be difficult to control in batch. The use of microreactors can enhance the safety and selectivity of these processes. Research into adapting the synthesis of difluoroiodoanilines to flow conditions could lead to more efficient and safer manufacturing processes.

Automated flow synthesis platforms can be used for high-throughput synthesis and reaction optimization. By integrating pumps, reactors, and analytical tools, these systems can perform numerous experiments with varying parameters in an unattended manner. This would be particularly valuable for exploring the scope of late-stage functionalization reactions on the this compound scaffold, allowing for the rapid generation of a library of derivatives for screening in drug discovery or materials science applications. The ability to telescope multiple synthetic steps in a continuous sequence without intermediate purification can also significantly improve efficiency.

Development of Novel Applications in Niche Chemical Fields

The unique substitution pattern of this compound suggests its potential for application in various niche chemical fields beyond its use as a simple building block.

In materials science , aniline derivatives are precursors to polyaniline, a conducting polymer. The introduction of fluorine and iodine atoms could modulate the electronic properties, solubility, and morphology of the resulting polymers, leading to new materials for applications in sensors, electronic devices, or anticorrosion coatings. The iodine atom could also serve as a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

In medicinal chemistry , halogenated anilines are important pharmacophores found in numerous drugs. The difluoro substitution pattern can enhance metabolic stability and binding affinity, while the iodine can be used for radio-labeling or as a handle for further derivatization. Derivatives of this compound could be investigated as novel inhibitors for kinases or other biological targets. For example, iodo-quinoline derivatives, which can be synthesized from iodoanilines, have shown promising antimicrobial activity.

The development of macrocyclic arenes containing nitrogen atoms is another area of interest. Aniline derivatives can be used to construct these complex structures, which have applications in supramolecular chemistry and the development of functional materials. The specific substitution pattern of this compound could lead to macrocycles with unique host-guest properties.

Advanced Predictive Modeling for De Novo Design of Functionalized Anilines

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. For functionalized anilines like this compound, these methods can accelerate the discovery and optimization of new molecules with desired properties.

De novo design algorithms, which create novel molecular structures computationally, can be used to design new aniline derivatives with specific properties. By combining deep learning and energy-based approaches, it is possible to design molecules that have high shape complementarity to a biological target, a key requirement for high-affinity binding. These methods can explore a vast chemical space to identify promising candidates for synthesis and testing.

Predictive modeling can be used to forecast the properties of aniline derivatives, such as their reactivity, solubility, and biological activity. Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of these molecules, helping to rationalize experimental observations and guide the design of new experiments. For example, DFT has been used to study the adsorption of trihalogenated aniline derivatives onto various nanocages, which could have applications in sensor development.

Machine learning models, trained on large datasets of chemical structures and their associated properties, can also be used to predict the characteristics of new aniline derivatives. This can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,4-Difluoro-5-iodoaniline, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Synthesis typically involves regioselective iodination of 3,4-difluoroaniline derivatives. Key parameters include:

  • Temperature control : Excess heat may lead to dehalogenation or side reactions.
  • Iodinating agents : Use of I₂/KI in acidic media or transition-metal-catalyzed methods (e.g., CuI).
  • Protecting groups : The amino group (-NH₂) may require protection (e.g., acetylation) to prevent undesired side reactions.
  • Reference: Similar iodination strategies for 1,3-Difluoro-5-iodo-2-methoxybenzene involve custom synthesis protocols with 96% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹⁹F NMR : To confirm fluorine positions and electronic environments (δ ~ -110 to -150 ppm for aromatic fluorines).
  • ¹H NMR : To identify NH₂ protons (δ ~ 4-5 ppm, broad) and aromatic protons (split due to fluorine coupling).
  • Mass spectrometry (MS) : Molecular ion peak at m/z ~ 255 (based on molecular weight of the isomer 3,4-Difluoro-2-iodoaniline) .
  • Elemental analysis : Verify C, H, N, and halogen content (theoretical %C: 28.24, %H: 1.58, %N: 5.49).

Advanced Research Questions

Q. What are the challenges in achieving regioselective iodination in the synthesis of this compound, and how can competing side reactions be minimized?

  • Methodological Answer :

  • Regioselectivity : Fluorine substituents are meta-directing, but the amino group (-NH₂) is ortho/para-directing. Competing directing effects require careful optimization.
  • Side reactions : Use of bulky bases (e.g., NaH) or low-temperature conditions to suppress polyiodination.
  • Reference: Custom synthesis of 2,6-Difluoro-4-iodoanisole achieved 96% purity via controlled reaction conditions .

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : Electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.
  • Iodine : Acts as a leaving group in Ullmann or Buchwald-Hartwig couplings. Steric hindrance from iodine may require palladium catalysts with bulky ligands (e.g., XPhos).
  • Reference: Fluorinated pyridine derivatives (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) show similar electronic effects in pharmaceutical intermediates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting/boiling points of halogenated aniline derivatives when reproducing syntheses?

  • Methodological Answer :

  • Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography to remove impurities.
  • Analytical validation : Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Decomposition risks : Halogenated anilines may decompose under heat; store at -20°C in amber vials.
  • Reference: Safety protocols for handling 3,5-Dichloro-2,4-difluoroaniline recommend avoiding prolonged exposure to light and heat .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound, given the hazards associated with iodo and fluoro substituents?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of volatile iodine or HF byproducts.
  • Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaOH for acidic residues).
  • Reference: Safety guidelines for structurally similar 3,5-Dichloro-2,4-difluoroaniline emphasize avoiding skin contact and respiratory exposure .

Applications in Advanced Synthesis

Q. In what advanced organic syntheses is this compound utilized as a building block?

  • Methodological Answer :

  • Pharmaceutical intermediates : Used in Suzuki-Miyaura couplings to introduce fluorinated aryl groups into drug candidates.
  • Agrochemicals : Serves as a precursor for herbicides with enhanced metabolic stability due to fluorine substituents.
  • Reference: Fluorinated indanone derivatives (e.g., IT-4F) demonstrate applications in organic electronics and photovoltaics .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-iodoaniline
Reactant of Route 2
3,4-Difluoro-5-iodoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.